molecular formula C8H8BrF B126329 3-Fluoro-4-methylbenzyl bromide CAS No. 145075-44-1

3-Fluoro-4-methylbenzyl bromide

Cat. No. B126329
M. Wt: 203.05 g/mol
InChI Key: YOACSNDETIDTAY-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzyl bromide is a chemical compound that has been referenced in various research contexts, particularly in the synthesis of radiolabeled compounds for neuroimaging and other biological applications. The compound's derivatives and analogues have been utilized in the development of positron emission tomography (PET) radiotracers, as well as in the synthesis of other biologically active molecules .

Synthesis Analysis

The synthesis of 3-Fluoro-4-methylbenzyl bromide-related compounds often involves multi-step reactions with good overall yields. For instance, the synthesis of fluorobenzyl analogues of DASB, a compound targeting the serotonin transporter, involves the use of p-[18F]fluorobenzyl iodide, which is routinely produced for several neuroimaging agents . Another study describes the synthesis of 4-[(18)F]fluorobenzylamine, a versatile building block for PET radiotracers, through a transition metal-assisted reduction process . Additionally, the synthesis of related compounds such as 2-bromo-3-fluorobenzonitrile has been achieved through bromodeboronation of aryl boronic acids .

Molecular Structure Analysis

The molecular structure of compounds related to 3-Fluoro-4-methylbenzyl bromide has been elucidated using various analytical techniques, including X-ray crystallography. For example, the crystal structure of (Z)-1-(3-Fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one was determined, revealing details about the orientation of the fluorobenzyl groups and the existence of hydrogen bonds that stabilize the crystal structure . Similarly, the structure of 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide was characterized, showing potential as an anticancer agent .

Chemical Reactions Analysis

The reactivity of 3-Fluoro-4-methylbenzyl bromide and its analogues has been explored in various chemical reactions. For instance, the introduction of a new benzyl ether-type protecting group for alcohols, which is introduced by means of the readily prepared benzyl bromide, demonstrates the compound's utility in protecting group chemistry . The action of 4-fluorobenzyl bromide on sulfamic esters under phase transfer conditions has been studied, showing the preparation of N-dialkyled products or corresponding ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-methylbenzyl bromide derivatives are influenced by the presence of fluorine atoms and other substituents on the benzyl ring. The introduction of fluorine can confer stability against oxidizing conditions and affect the overall reactivity of the compound . The presence of fluorine also plays a role in the biological properties of these compounds, as seen in the in vitro and in vivo studies of fluorobenzyl analogues of DASB .

Scientific Research Applications

Radiotracer Synthesis for PET Imaging

3-Fluoro-4-methylbenzyl bromide has been utilized in the preparation of fluorobenzyl bromides, which are intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are significant in the development of radiotracers for Positron Emission Tomography (PET), a critical imaging technique in medical diagnostics (Zaitsev et al., 2002).

Synthesis of Functionalized Compounds

The compound has been involved in the synthesis of 4H-1-benzopyrans through a tandem SN2-SNAr reaction sequence. This process yields highly functionalized products, crucial in various chemical syntheses and pharmaceutical applications (Bunce et al., 2008).

Corrosion Inhibition in Mild Steel

A study demonstrated the use of a derivative of 3-Fluoro-4-methylbenzyl bromide, specifically an ionic liquid, as an effective corrosion inhibitor for mild steel in acidic environments. This application is particularly relevant in industrial settings where metal preservation is critical (Bhaskaran et al., 2019).

Application in Chromatography

The compound has been used to create a new electrophoric derivatizing reagent, enhancing the detection sensitivity in gas chromatography electron capture mass spectrometry (GC-EC-MS). This application is significant in analytical chemistry, particularly in the detection of trace elements (Murugaiah et al., 2006).

Sulfamic Ester Alkylation

The action of 3-Fluoro-4-methylbenzyl bromide on sulfamic esters has been studied, showing potential in the preparation of N-dialkyled products or corresponding ethers. This is significant in organic synthesis, offering pathways to novel compounds (Debbabi et al., 2005).

Pharmacological Research

Although not directly involving 3-Fluoro-4-methylbenzyl bromide, its structural analogs have been studied in pharmacology. For example, 4‐methylbenzyl (3S, 4R)‐3‐fluoro‐4‐[(Pyrimidin‐2‐ylamino) methyl] piperidine‐1‐carboxylate, a selective N‐methyl‐D‐aspartate (NMDA) receptor antagonist, was characterized for its potential in treating major depressive disorder (Garner et al., 2015).

Pyrolysis Studies

The compound has been utilized in pyrolysis studies, specifically in the thermal decomposition of methylbenzyl radicals, which is a process relevant in understanding combustion and chemical reaction dynamics (Fernandes et al., 2002).

Radiochemical Synthesis

The synthesis of radioligands, such as fluoroproxyfan for imaging histamine H3 receptors, has also been reported using 3-Fluoro-4-methylbenzyl bromide derivatives. This is pivotal in developing PET imaging agents for clinical studies (Iwata et al., 2000).

Solvolysis Research

The solvolysis of benzyl and benzoyl halides, including derivatives of 3-Fluoro-4-methylbenzyl bromide, has been studied to understand reaction mechanisms and kinetics in organic chemistry (Park et al., 2019).

Photodynamic Therapy Applications

Derivatives of 3-Fluoro-4-methylbenzyl bromide have been synthesized and evaluated for their potential in photodynamic therapy, particularly in treating cancer (Pişkin et al., 2020).

Ionic Liquid Crystals

The synthesis and study of ionic liquid crystals based on imidazolium salts, including derivatives of 3-Fluoro-4-methylbenzyl bromide, have been reported. These materials have potential applications in electrochemistry and materials science (Dobbs et al., 2006).

Safety And Hazards

3-Fluoro-4-methylbenzyl bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes burns by all exposure routes and is a corrosive material . The safety information pictograms indicate danger . The hazard statements include H314 , H302, and H412 . Precautionary statements include P264, P270, P273, P301 + P312, and P501 .

properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOACSNDETIDTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379124
Record name 3-Fluoro-4-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylbenzyl bromide

CAS RN

145075-44-1
Record name 3-Fluoro-4-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145075-44-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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